molecular formula C6H12O3S B14296888 2-Methylpent-1-ene-1-sulfonic acid CAS No. 114466-10-3

2-Methylpent-1-ene-1-sulfonic acid

Cat. No.: B14296888
CAS No.: 114466-10-3
M. Wt: 164.22 g/mol
InChI Key: BRNDFMNCOYQXBB-UHFFFAOYSA-N
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Description

Contextualization of 2-Methylpent-1-ene-1-sulfonic Acid within Vinyl Sulfonic Acid Chemistry

This compound belongs to the subgroup of vinyl sulfonic acids, which are distinguished by having the sulfonic acid group directly attached to a carbon of a C=C double bond. The simplest member of this class is vinylsulfonic acid (ethenesulfonic acid), a highly reactive and water-soluble liquid. wikipedia.org The chemistry of vinyl sulfonic acids is dominated by the reactivity of the activated double bond, which readily participates in addition reactions with a variety of nucleophiles. atamanchemicals.comatamanchemicals.com

The structure of this compound, with its additional methyl and propyl substituents on the double bond, suggests a more sterically hindered environment around the reactive center compared to the parent vinylsulfonic acid. This steric hindrance can be expected to influence its reactivity and polymerization potential, making it a subject of interest for fine-tuning the properties of resulting polymers or for use in specific synthetic applications where controlled reactivity is desired.

While specific research on this compound is not extensively documented in publicly available literature, its chemical nature places it firmly within the ongoing exploration of functionalized vinyl sulfonic acids. The synthesis of such compounds can often be achieved through methods like the sulfochlorination of corresponding alkenes followed by hydrolysis, or the dehydration of appropriate hydroxyalkane sulfonic acids. wikipedia.org For instance, a common industrial method for producing vinylsulfonic acid involves the hydrolysis of carbyl sulfate. atamanchemicals.com A patent for the related compound, 2-methyl-2-propene-1-sulfonic acid sodium salt, describes its synthesis via the reaction of isobutylene (B52900) with a sulfur trioxide-Lewis base complex, followed by neutralization. google.com This suggests a potential synthetic route for this compound starting from 2-methylpent-1-ene.

Significance of Functionalized Alkenes in Contemporary Chemical Research

Functionalized alkenes are cornerstone reactants in modern organic chemistry, serving as versatile precursors for a vast array of more complex molecules. Their importance lies in the ability of the carbon-carbon double bond to undergo a wide range of transformations, including additions, oxidations, and polymerizations. The introduction of a functional group, such as a sulfonic acid, directly onto the alkene backbone dramatically alters its electronic properties and reactivity, opening up new avenues for chemical synthesis.

The sulfonic acid group is a strong electron-withdrawing group, which polarizes the double bond in vinyl sulfonic acids, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various specialty chemicals, including taurine (B1682933) derivatives, and in the production of functional polymers. atamanchemicals.com The resulting polymers, such as polyvinylsulfonic acid, are highly acidic and find use as ion-exchange resins, proton conductors in fuel cell membranes, and as dispersants. wikipedia.orgpolysciences.com

Overview of Research Paradigms for Novel Sulfonic Acid Derivatives

The development of novel sulfonic acid derivatives is driven by the quest for new materials with tailored properties and for more efficient catalytic systems. Current research paradigms focus on several key areas:

Catalysis: Sulfonic acids, both in homogeneous and heterogeneous forms, are widely explored as recyclable acid catalysts for various organic transformations. nih.gov Researchers are actively developing solid-supported sulfonic acids to simplify catalyst recovery and improve the sustainability of chemical processes. researchgate.net

Polymer Science: The synthesis of novel sulfonated monomers is a major focus for creating advanced polymers. These polymers are investigated for applications in proton exchange membranes for fuel cells, water treatment technologies, and biomedical devices. polysciences.commdpi.com

Analytical Chemistry: The unique properties of sulfonic acids necessitate the development of specialized analytical techniques for their characterization. Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, are employed for their detection and quantification. sielc.comamericanpharmaceuticalreview.comresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for the analysis of sulfonated compounds. upce.cz

The study of compounds like this compound, while still in its nascent stages, fits within this paradigm of exploring how structural modifications to known functional monomers can lead to new materials and chemical entities with unique and valuable properties.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114466-10-3

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

2-methylpent-1-ene-1-sulfonic acid

InChI

InChI=1S/C6H12O3S/c1-3-4-6(2)5-10(7,8)9/h5H,3-4H2,1-2H3,(H,7,8,9)

InChI Key

BRNDFMNCOYQXBB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CS(=O)(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 2 Methylpent 1 Ene 1 Sulfonic Acid and Analogues

Direct Sulfonation Approaches for Alkene Systems

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) directly onto the carbon-carbon double bond of an alkene, such as 2-methylpent-1-ene. This can be achieved through either electrophilic or radical-based reaction pathways.

Electrophilic sulfonation is a classic method for functionalizing unsaturated hydrocarbons. The reaction of an alkene with a strong sulfonating agent, such as sulfur trioxide (SO₃), proceeds via an electrophilic addition mechanism. google.comlibretexts.org The electrophile, SO₃ or its protonated form HSO₃⁺, attacks the electron-rich double bond of the alkene. saskoer.cakhanacademy.org In the case of an unsymmetrical alkene like 2-methylpent-1-ene, the addition is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C1), generating a more stable tertiary carbocation at the C2 position. A subsequent reaction, often involving the rearrangement of an intermediate sultone, leads to the formation of the alkene sulfonic acid. google.com

The reaction is typically performed by passing a stream of sulfur trioxide, diluted with an inert gas, into the liquid alkene. google.com The initial product is often a mixture of alkene sulfonic acids and cyclic sultones, which can be hydrolyzed to yield the desired sulfonic acid. google.com

Table 1: Common Electrophilic Sulfonating Agents for Alkenes

Sulfonating AgentTypical ConditionsNotes
Sulfur Trioxide (SO₃)Gaseous SO₃ diluted with air or N₂; low temperatures (-10 to 20°C)Highly reactive; often forms sultone intermediates that require subsequent hydrolysis. google.com
Fuming Sulfuric Acid (H₂SO₄ + SO₃)Concentrated H₂SO₄ with excess SO₃A powerful sulfonating mixture; the active electrophile is believed to be protonated SO₃. khanacademy.org
Chlorosulfonic Acid (ClSO₃H)Reaction with alkene followed by hydrolysisCan be used to produce sulfonyl chlorides, which are then hydrolyzed to sulfonic acids.

Radical-mediated sulfonylation has emerged as a powerful alternative for the synthesis of vinyl sulfonates and related compounds. nih.gov These methods often feature high functional group tolerance and offer different regioselectivity compared to electrophilic pathways. rsc.org One common strategy involves the insertion of sulfur dioxide (SO₂) into a carbon-radical intermediate. rsc.org

The process can be initiated by various means, including photochemically or through the use of radical initiators. For instance, a radical can be generated elsewhere in a molecule, which then undergoes an intramolecular addition to the alkene. This is followed by trapping of the resulting carbon-centered radical with SO₂ to form a sulfonyl radical. acs.org Subsequent steps lead to the final sulfonylated product. Surrogates for gaseous SO₂, such as DABCO·(SO₂)₂ (DABSO) or sodium dithionite (B78146) (Na₂S₂O₄), are often used for convenience and safety. rsc.orgacs.org

Table 2: Selected Radical Sulfonylation Methods for Alkenes

Reagent SystemRadical Source/InitiatorDescription
Na₂S₂O₄ / N-Fluorobenzenesulfonimide (NFSI)Na₂S₂O₄ acts as both SO₂ source and reductantAn iron-catalyzed system for fluorosulfonylation of alkenes via SO₂ insertion and intramolecular cyclization. acs.org
Aryl Diazonium Salts / Na₂S₂O₅Photocatalytic system (catalyst-free)Generates an aryl radical which initiates a sulfonylation/cyclization cascade with unactivated alkenes. rsc.org
Sulfonylhydrazides / Iron Halide / TBHPSulfonylhydrazideHalosulfonylation of terminal alkynes to yield (E)-β-halo vinylsulfones regio- and stereoselectively. organic-chemistry.org

Indirect Synthesis via Precursor Functionalization

Indirect methods construct the 2-methylpent-1-ene-1-sulfonic acid molecule through a series of reactions starting from precursors that are already functionalized.

General syntheses for vinyl sulfonic acids can be adapted for specific targets. A well-established industrial method for producing the simplest analog, vinylsulfonic acid, involves the alkaline hydrolysis of carbyl sulfate, followed by acidification. wikipedia.org Another multi-step approach begins with the sulfochlorination of a suitable saturated precursor like chloroethane, which is then dehydrohalogenated to form the vinylsulfonyl chloride. Subsequent hydrolysis of this acid chloride yields the final vinylsulfonic acid. wikipedia.org Applying this logic to the target molecule, one could envision a pathway starting from a C6 chloro-alkane.

The addition of sulfite (B76179) or bisulfite salts to unsaturated systems provides a direct route to sulfonates. This can occur via a radical pathway, often initiated by oxidizing agents. google.com For example, the reaction of an alkene with sodium sulfite in the presence of a catalyst can lead to the corresponding sodium sulfonate. The reaction of methallyl chloride (an analog of a halogenated pentene) with sodium sulfite is a known method for producing sodium 2-methyl-2-propene-1-sulfonate. google.comsigmaaldrich.com This suggests a viable route could involve the reaction of a suitable allylic halide, such as 1-chloro-2-methylpent-2-ene, with sodium sulfite, which could yield the desired product after a potential double bond migration.

The synthesis can be achieved by forming the carbon-sulfur bond using a halogenated pentene as an electrophile. Vinyl halides are common precursors for the synthesis of vinyl sulfones and sulfonates. d-nb.infomdpi.com A plausible route could start with the synthesis of 1-halo-2-methylpent-1-ene. This intermediate can then undergo a coupling reaction with a sulfite source. For instance, photochemical radical-radical cross-coupling between vinyl bromides and sodium sulfinates has been shown to produce vinyl sulfones under mild, metal-free conditions. organic-chemistry.org This approach avoids the harsh conditions associated with some direct sulfonation methods and offers good functional group compatibility.

Table 3: Synthesis of Vinyl Sulfonates from Halogenated Precursors

Halogenated PrecursorSulfur SourceCatalyst/ConditionsProduct Type
Vinyl BromideSodium SulfinateVisible Light (Photochemical)Vinyl Sulfone organic-chemistry.org
Alkenyl Boronic AcidSulfonate SaltTransition Metal CatalystVinyl Sulfone d-nb.info
Allyl Chloride / Methallyl ChlorideSodium SulfiteAqueous mediumAlkene Sulfonate google.com

Catalytic Strategies in this compound Synthesis

Homogeneous catalysis for the synthesis of compounds analogous to this compound typically involves the use of soluble catalysts that operate in the same phase as the reactants. A prevalent method is the reaction of an alkene with a sulfur trioxide (SO₃) complex. google.com SO₃ itself is a highly aggressive and non-selective sulfonating agent, leading to charring and the formation of multiple byproducts. To moderate its reactivity, SO₃ is often complexed with a Lewis base.

The general process involves:

Formation of the SO₃-Lewis Base Complex: Sulfur trioxide is complexed with a Lewis base such as dimethylformamide (DMF), dioxane, or pyridine (B92270) in an inert, often halogenated, solvent like methylene (B1212753) chloride or ethylene (B1197577) dichloride. google.com This complex serves as a milder, more selective electrophile.

Reaction with the Alkene: The alkene, in this case, 2-methyl-1-pentene (B165372), is introduced to the solution containing the SO₃ complex. The electrophilic complex attacks the electron-rich double bond of the alkene. The steric hindrance and electronic effects of the methyl group on the double bond influence the regioselectivity of the sulfonation.

Hydrolysis/Neutralization: The reaction mixture is typically quenched and neutralized, often with an aqueous base like sodium hydroxide, to yield the sodium salt of the sulfonic acid. google.com

The catalytic cycle in these systems is often not a true cycle in the classic sense, as the "catalyst" (the Lewis base) is part of the stoichiometric complex, but its role is crucial for controlling the reaction pathway. The choice of Lewis base and solvent system is critical for optimizing the yield and purity of the desired product. Soluble transition metal complexes, particularly those of rhodium, iridium, and ruthenium, are well-established for various alkene functionalizations, such as hydrogenation and hydroformylation, and offer pathways for future research into catalytic sulfonation. researchgate.netacs.orgyoutube.com

Table 1: Comparison of Homogeneous SO₃-Lewis Base Complexes for Alkene Sulfonation

SO₃ Complexing AgentTypical SolventKey AdvantagesPotential Challenges
Dimethylformamide (DMF)DichloromethaneHigh reactivity, good yields for simple alkenes. google.comPotential for side reactions with the solvent or complex decomposition.
DioxaneDichloromethane, DioxaneMilder, more selective than SO₃-DMF, reduced charring.Lower reaction rates, may require longer reaction times or higher temperatures.
PyridineChloroform, PyridineHigh selectivity, forms a stable complex.Pyridine can be difficult to remove during workup.
Triethyl PhosphateNone (neat)Can serve as both catalyst and solvent, potentially greener.Viscous reaction medium, potential for product isolation issues.

Heterogeneous catalysts offer significant operational advantages, including simplified product separation, catalyst reusability, and suitability for continuous flow processes, making them attractive from an industrial and environmental perspective. mdpi.comlucp.net For alkene sulfonation, solid acid catalysts are the most relevant category.

Potential heterogeneous systems for synthesizing this compound include:

Sulfonated Resins: Ion-exchange resins like Amberlyst, which possess sulfonic acid groups, can act as solid acid catalysts. However, their primary application is in reactions like esterification and alkylation, and their efficacy in direct alkene sulfonation with SO₃ may be limited by stability issues.

Supported Sulfuric Acid: Sulfuric acid immobilized on a solid support (e.g., silica (B1680970) gel) can provide a localized high concentration of acid sites while maintaining a solid form.

Sulfated Metal Oxides: Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) are superacids in solid form and are known to catalyze various hydrocarbon transformations. They could potentially catalyze the addition of SO₃ or a related species across the double bond of an alkene. lucp.net

Functionalized Mesoporous Materials: Mesoporous silica (e.g., SBA-15) can be functionalized with sulfonic acid groups. mdpi.com These materials offer a high surface area and tunable pore sizes, which can enhance catalytic activity and selectivity by controlling access to the active sites.

The reaction mechanism on a solid acid catalyst would likely involve the protonation of the 2-methyl-1-pentene double bond to form a tertiary carbocation intermediate. This carbocation would then be attacked by a sulfonating species. A key challenge is managing catalyst deactivation due to coking or poisoning.

Table 2: Potential Heterogeneous Catalysts for Alkene Sulfonation

Catalyst TypeSupport MaterialActive SiteOperating PrincipleAdvantages
Sulfonated ResinPolystyrene-divinylbenzene-SO₃H groupsIon-exchange, Brønsted acidityCommercially available, easy to handle
Sulfated ZirconiaZirconia (ZrO₂)Lewis and Brønsted acid sitesSuperacidic surface catalysisHigh thermal stability, strong acidity
Supported Sulfuric AcidSilica (SiO₂)H₂SO₄Concentrated liquid acid on a solid supportSimple preparation, low cost
Functionalized SilicaMesoporous Silica (SBA-15)Organosulfonic acid groupsCovalently-bound Brønsted acid sitesHigh surface area, tunable structure, reduced leaching. mdpi.com

Purification and Isolation Techniques in Synthetic Research

The crude product from the sulfonation of 2-methyl-1-pentene is expected to be a complex mixture. Key impurities often include unreacted starting material, isomeric sulfonic acids, sulfuric acid, and cyclic byproducts known as sultones. google.com Achieving high purity of the target compound, this compound, requires a multi-step purification strategy.

The purification strategy is designed to systematically remove different classes of impurities based on their chemical and physical properties.

Neutralization and Precipitation: A common and effective initial purification step involves neutralizing the acidic reaction mixture with a base (e.g., sodium hydroxide, calcium hydroxide). google.com This converts the highly water-soluble sulfonic acid into its salt. The sodium salt of this compound would have different solubility characteristics, often allowing it to be separated from non-polar organic impurities, such as unreacted alkene or sultones, which are insoluble in the aqueous phase. The salt can then be precipitated by adding a non-solvent like methanol (B129727) or acetone. google.comgoogle.com

Solvent Extraction: Liquid-liquid extraction can be used at various stages. Before neutralization, organic solvents can extract non-polar byproducts from the acidic mixture. After neutralization, extraction can further purify the aqueous solution of the sulfonate salt.

Crystallization: Recrystallization is a powerful technique for achieving high purity. The sulfonic acid itself or, more commonly, its salt, can be recrystallized from a suitable solvent system (e.g., water-alcohol mixtures). lookchem.com This method is highly effective at removing trace impurities with different solubilities.

Ion-Exchange Chromatography: For removing residual inorganic salts or other ionic impurities, the purified sulfonate salt solution can be passed through a cation exchange resin in the acid form. lookchem.com This process exchanges the metal cation (e.g., Na⁺) for H⁺, regenerating the free sulfonic acid in a highly purified aqueous solution.

Distillation: While fractional distillation is a standard method for purifying liquid acids, sulfonic acids often have high boiling points and may decompose at elevated temperatures. lookchem.comepo.org This method might be feasible only under high vacuum and would need to be evaluated carefully to avoid degradation of the target compound.

Table 3: Summary of Purification Techniques for Alkenyl Sulfonic Acids

TechniquePrinciple of SeparationImpurities RemovedStage of Use
Neutralization & PrecipitationDifferential solubility of the salt vs. organic impurities. google.comUnreacted alkene, sultones, non-polar byproductsPrimary purification
Solvent ExtractionPartitioning between immiscible liquid phases. google.comSultones, residual organic starting materialsBefore or after neutralization
RecrystallizationDifference in solubility in a specific solvent at different temperatures. lookchem.comIsomeric compounds, trace organic/inorganic impuritiesFinal purification
Ion-Exchange ChromatographyReversible exchange of ions between a solid phase and a solution. lookchem.comExcess inorganic salts, metal cationsFinal purification/acid regeneration

Rigorous analytical control is essential to guide the synthesis, monitor the purification process, and confirm the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed. mdpi.comwikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for analyzing non-volatile compounds like sulfonic acids. sielc.com

Method: Reversed-phase HPLC with an ion-pairing agent or specialized columns can separate the target sulfonic acid from its isomers, starting materials, and byproducts.

Detection: A UV detector can be used if impurities contain chromophores. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more universal for detecting compounds without a strong UV chromophore. sielc.com Mass spectrometry (LC-MS) provides invaluable structural information on the separated peaks, aiding in impurity identification. upce.cz

Gas Chromatography (GC): Direct analysis of sulfonic acids by GC is not feasible due to their low volatility and high polarity. However, they can be analyzed after a derivatization step that converts the sulfonic acid into a more volatile ester or halide derivative. researchgate.netacs.org GC-MS would then be used to identify these derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and the identification of major impurities. researchgate.net The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the position of the sulfonate group.

Table 4: Analytical Techniques for Impurity Profiling

Analytical TechniqueInformation ProvidedApplication in Synthesis
HPLC / LC-MSSeparation and quantification of non-volatile components; molecular weight and structural data of impurities. sielc.comupce.czMonitoring reaction progress, assessing purity of intermediates and final product, identifying byproducts.
GC-MS (after derivatization)Separation and identification of volatile derivatives of the target compound and impurities. researchgate.netAnalysis of process-related impurities that can be made volatile.
NMR SpectroscopyDetailed structural confirmation, identification and quantification of major impurities. researchgate.netVerifying the structure of the final product, identifying isomeric impurities.
Acid-Base TitrationTotal acid content.Quick assessment of total acidic species, including product and H₂SO₄.

Chemical Reactivity and Mechanistic Investigations of 2 Methylpent 1 Ene 1 Sulfonic Acid

Reactivity of the Alkene Moiety

The reactivity of the carbon-carbon double bond in 2-Methylpent-1-ene-1-sulfonic acid is a key area where specific research is needed.

Studies on Addition Reactions Across the Double Bond

Investigations into addition reactions would be crucial to understanding the fundamental reactivity of the alkene portion of the molecule.

The regiochemical outcome of hydrofunctionalization reactions, such as hydrohalogenation, hydration, or hydroamination, on this compound is a critical unknown. The directing effects of the sulfonic acid group, as well as the steric hindrance imposed by the methyl group at the C2 position, would likely play a significant role in determining whether such additions follow a Markovnikov or anti-Markovnikov pathway. However, no studies have been published to confirm these expectations.

Similarly, the stereochemistry of reactions involving the double bond, for instance, in epoxidation or dihydroxylation reactions, has not been explored. The potential for facial selectivity, influenced by the existing stereocenter if the molecule were to be derivatized, or the directing influence of the sulfonic acid group, remains an open question for future research.

Radical Processes Involving the Unsaturated System

The susceptibility of the alkene in this compound to radical addition reactions is another area lacking experimental data. The stability of potential radical intermediates and the influence of the sulfonic acid group on the kinetics and thermodynamics of such processes are yet to be determined.

Reactivity of the Sulfonic Acid Group

The sulfonic acid functional group is a versatile handle for chemical modification, yet its reactivity in the context of this compound has not been documented.

Derivatization Reactions to Sulfonate Esters and Amides

The conversion of this compound into its corresponding sulfonate esters and sulfonamides is a theoretically straightforward but experimentally unverified transformation. Such derivatives would be of interest for modulating the compound's physical and chemical properties. The specific conditions required for these reactions, the yields, and the stability of the resulting products are all areas that require empirical investigation.

Investigation of Acid-Catalyzed Transformations

The structure of this compound contains both a strong Brønsted acid (the sulfonic acid group) and a carbon-carbon double bond, making it susceptible to acid-catalyzed transformations. The vinylsulfonic acid functionality significantly influences the reactivity of the alkene. The strongly electron-withdrawing nature of the sulfonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.

However, under forcing acidic conditions, protonation of the double bond could occur. According to Markovnikov's rule, the proton would add to the less substituted carbon (C1), leading to the formation of a tertiary carbocation at C2. This carbocation would be stabilized by the adjacent methyl group and the alkyl chain. The subsequent reaction with a nucleophile (e.g., water) would lead to the corresponding alcohol. The general mechanism for the acid-catalyzed hydration of alkenes proceeds via an electrophilic addition mechanism. chemguide.co.uklibretexts.org

It is also plausible that the sulfonic acid group itself could act as the intramolecular acid catalyst, although the geometric constraints might make this less favorable than intermolecular catalysis in the presence of an external acid source.

Table 1: Predicted Products of Acid-Catalyzed Addition to this compound

ReagentPredicted Major ProductMechanistic Pathway
H₂O / H₂SO₄2-Hydroxy-2-methylpentane-1-sulfonic acidElectrophilic Addition (Markovnikov)
HCl2-Chloro-2-methylpentane-1-sulfonic acidElectrophilic Addition (Markovnikov)

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound presents the possibility of intramolecular reactions, leading to cyclic structures.

A sulfa-Michael addition is a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl or related electron-deficient alkene. researchgate.net In the case of this compound, the sulfonic acid group is not a strong nucleophile. However, under basic conditions, deprotonation of the sulfonic acid would form a sulfonate anion. It is conceivable, though mechanistically challenging, that this sulfonate could act as an intramolecular nucleophile.

For an intramolecular sulfa-Michael addition to occur, the sulfonate would need to attack the β-carbon (C2) of the vinyl group. This would be a disfavored 4-endo-trig cyclization, which is generally kinetically and thermodynamically unfavorable according to Baldwin's rules. A more plausible, though still hypothetical, pathway would involve an initial isomerization of the double bond, if conditions permitted, to a position more favorable for cyclization.

Given the electronic deactivation of the double bond by the adjacent sulfonate group, a standard Michael addition is unlikely. Studies on related systems, such as the intramolecular cyclization of sulfoximine (B86345) carbanions onto α,β-unsaturated esters, demonstrate that such cyclizations are possible but often require specific activation and geometric arrangements not present in this compound. nih.gov

Cascade reactions, also known as tandem or domino reactions, are multi-step processes where the product of one reaction is the substrate for the next in the same pot. The sulfonic acid functionality of this compound could potentially initiate such a cascade.

A hypothetical cascade could be initiated by the acid-catalyzed addition of an external nucleophile to the double bond, as described in section 3.2.2. The resulting intermediate could then undergo further transformations. For instance, if a diol were used as a nucleophile, the initial addition product could subsequently undergo an intramolecular cyclization to form a cyclic ether, with the sulfonic acid group playing a role in catalyzing both steps.

While specific examples for this compound are not documented, cascade reactions involving sulfonylation and subsequent cyclizations are known in organic synthesis, highlighting the potential for this type of reactivity. nih.gov

Reaction Kinetics and Thermodynamic Analyses

The kinetics of the free-radical polymerization of vinylsulfonic acid have been studied, revealing complex behavior due to the ionic nature of the monomer and polymer. researchgate.net The rate of electrophilic addition to the double bond of this compound would be expected to be significantly slower than that of a non-sulfonated alkene due to the deactivating effect of the sulfonyl group.

Thermodynamic data for sulfonation reactions of various hydrocarbons have been calculated. For example, the sulfonation of alkylbenzenes is a highly exothermic process. sapub.org The formation of this compound from 2-methyl-1-pentene (B165372) and a sulfonating agent would also be expected to be thermodynamically favorable. The reversibility of sulfonation is a known phenomenon, particularly in aromatic systems, and can be influenced by temperature. stackexchange.com

Table 2: Representative Thermodynamic Data for Related Sulfonation Reactions

ReactionΔG (kJ/mol)ΔH (kJ/mol)Reference
Sulfonation of C₉-C₁₄ Linear Alkylbenzenes-225 to -228Not specified sapub.org
Sulfonation of Naphthalene (Kinetic Product)Lower activation energyLess stable product stackexchange.com
Sulfonation of Naphthalene (Thermodynamic Product)Higher activation energyMore stable product stackexchange.com

Polymerization Research and Polymer Science Applications

Homopolymerization Studies of 2-Methylpent-1-ene-1-sulfonic Acid

Specific studies elucidating the homopolymerization mechanisms or detailing methods for controlling the polymer architecture and molecular weight distribution of poly(this compound) are not available in the reviewed literature. Research on analogous sulfonated monomers often employs controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to achieve well-defined polymers, but application of these methods to this compound has not been reported. nih.gov

No specific research data is available.

No specific research data is available.

Advanced Analytical Methodologies in Compound Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a molecule. For 2-Methylpent-1-ene-1-sulfonic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) is required for a thorough structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinylic proton on the sulfonated carbon (C1) would likely appear as a singlet in the downfield region, typically between 6-7 ppm, due to the deshielding effects of the double bond and the electron-withdrawing sulfonic acid group. The protons of the methyl group attached to the double bond (C2) would also produce a singlet, likely in the range of 1.8-2.2 ppm. The methylene (B1212753) protons of the propyl group would show characteristic multiplets. The CH₂ group adjacent to the double bond would be expected around 2.1-2.4 ppm, while the subsequent CH₂ and terminal CH₃ groups would appear further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The two sp² hybridized carbons of the double bond would be readily identifiable. The carbon atom directly attached to the sulfonic acid group (C1) would be significantly downfield, potentially in the 140-150 ppm range. researchgate.net The other olefinic carbon (C2), substituted with the methyl group, would also be in the downfield region. The carbons of the alkyl chain and the methyl group at C2 would appear at characteristic upfield chemical shifts.

For comparative purposes, the ¹H NMR spectral data for the related compound, 2-Methyl-1-pentene (B165372), shows signals for the vinyl protons at approximately 4.7 ppm and the methyl protons on the double bond at around 1.7 ppm. chemicalbook.com The introduction of the sulfonic acid group at the C1 position in this compound would be expected to shift the signal of the adjacent vinyl proton significantly downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Vinylic H (on C1)6.0 - 7.0Singlet
Methyl H (on C2)1.8 - 2.2Singlet
Methylene H (on C3)2.1 - 2.4Triplet
Methylene H (on C4)1.4 - 1.7Sextet
Methyl H (on C5)0.9 - 1.1Triplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (=CH-SO₃H)140 - 150
C2 (-C(CH₃)=)130 - 140
C3 (-CH₂-)30 - 40
C4 (-CH₂-)20 - 30
C5 (-CH₃)10 - 15
Methyl C (on C2)20 - 25

Mass Spectrometry (MS) and High-Resolution Tandem Mass Spectrometry (HRMS²) in Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, although it can be weak or absent for sulfonic acids. researchgate.net More commonly, fragmentation occurs, with a prominent peak corresponding to the loss of the sulfonic acid group (SO₃H) or SO₃. The fragmentation pattern of the remaining hydrocarbon portion would be similar to that of 2-methyl-1-pentene, which shows characteristic peaks for the loss of methyl and ethyl radicals. nist.gov Electrospray ionization (ESI), particularly in negative ion mode, is often more suitable for analyzing sulfonic acids, where the deprotonated molecule [M-H]⁻ would be the parent ion. nih.gov

High-Resolution Tandem Mass Spectrometry (HRMS²): HRMS² provides even more detailed structural information by allowing for the isolation and fragmentation of specific ions. For this compound, the [M-H]⁻ ion could be isolated and subjected to collision-induced dissociation. The resulting fragment ions would help to confirm the connectivity of the molecule. For instance, the loss of SO₃ (80 Da) from the precursor ion would be a characteristic fragmentation pathway for a sulfonate. nih.gov High-resolution measurements allow for the determination of the exact mass of the ions, which in turn enables the calculation of the elemental formula, confirming the presence of sulfur.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. frontiersin.orgyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid and alkene functional groups. Strong, broad absorption in the region of 3400-2800 cm⁻¹ would be indicative of the O-H stretching of the sulfonic acid group, often with superimposed C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group are expected to produce strong bands in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O stretching vibration would appear around 900-700 cm⁻¹. The C=C stretching vibration of the alkene would give a band in the 1650-1600 cm⁻¹ region. For comparison, propyl-sulfonic acid functionalized nanoparticles show characteristic peaks for the S=O group. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would typically show a strong Raman signal in the 1680-1640 cm⁻¹ region. The symmetric S=O stretch is also Raman active. The S-C bond would also have a characteristic Raman signal. The study of pyridine-3-sulfonic acid has shown that bands due to ν(CH) and ν(SO) are enhanced in the Surface-Enhanced Raman Scattering (SERS) spectrum. nih.govresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Sulfonic Acid)Stretching3400-2800 (broad)Weak
C-H (Alkyl/Alkenyl)Stretching3100-2850Strong
C=C (Alkene)Stretching1650-1600 (medium)1680-1640 (strong)
S=O (Sulfonic Acid)Asymmetric Stretch1350-1340 (strong)Moderate
S=O (Sulfonic Acid)Symmetric Stretch1165-1150 (strong)Strong
S-O (Sulfonic Acid)Stretching900-700Moderate

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. youtube.comyoutube.com Due to the low volatility and high polarity of sulfonic acids, direct analysis of this compound by GC-MS is challenging. Derivatization is typically required to convert the non-volatile sulfonic acid into a more volatile derivative, such as a methyl or silyl (B83357) ester. Once derivatized, the compound can be separated from volatile impurities on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by the mass spectrometer. The resulting mass spectrum of the derivative can be used for identification and purity assessment. The analysis of organosulfur compounds in environmental samples has been successfully performed using GC-MS. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile and polar compounds like sulfonic acids. sielc.comsielc.com Several HPLC modes can be employed for the separation and quantification of this compound.

Reversed-Phase HPLC: This is a common technique where a non-polar stationary phase is used with a polar mobile phase. For sulfonic acids, which are highly polar, retention on a standard C18 or C8 column can be poor. To enhance retention, ion-pairing chromatography is often used. An ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase to form a neutral ion pair with the sulfonate, which can then be retained by the non-polar stationary phase.

Ion-Exchange Chromatography: Anion-exchange chromatography is another effective method for separating sulfonic acids. A stationary phase with positively charged functional groups is used to retain the negatively charged sulfonate anion. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase HPLC for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can provide good retention and separation of sulfonic acids.

For detection, a UV detector can be used if the molecule contains a chromophore, although the isolated double bond in this compound may not provide sufficient UV absorbance for sensitive detection. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred for the analysis of compounds lacking a strong chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides the highest selectivity and sensitivity for quantification. ijpsr.com

Interactive Data Table: Potential HPLC Methods for this compound Analysis

HPLC Mode Stationary Phase Typical Mobile Phase Detection Method
Ion-Pair Reversed-PhaseC18 or C8Water/Acetonitrile with Ion-Pairing ReagentUV, ELSD, CAD, MS
Anion-ExchangeQuaternary AmmoniumAqueous buffer with increasing salt gradientConductivity, ELSD, CAD, MS
HILICAmide, DiolAcetonitrile/Water with bufferELSD, CAD, MS

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystal packing, which are critical for understanding the physical and chemical properties of a compound.

Despite the importance of this technique, a search of publicly available scientific literature and crystallographic databases did not yield any specific studies that have successfully applied X-ray crystallography to this compound. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this specific compound, are available in the public domain. The successful application of this technique would first require the synthesis of a high-quality single crystal of this compound, a process that can be challenging for sulfonic acids due to their high polarity and potential for hygroscopicity.

Advanced Techniques for Impurity Profiling and Degradation Pathway Elucidation

The identification and quantification of impurities and degradation products are critical for the quality control and stability assessment of any chemical compound. Advanced analytical techniques are essential for detecting and characterizing these often structurally similar and low-level substances.

A comprehensive review of scientific literature reveals a lack of specific studies focused on the impurity profiling or degradation pathway elucidation of this compound. While general methodologies for the analysis of sulfonic acids and related compounds are well-established, detailed research findings, including specific impurity profiles or degradation mechanisms for this particular molecule, have not been published.

In a broader context, the analysis of sulfonic acids often involves a suite of advanced chromatographic and spectrometric techniques. These methodologies are crucial for separating and identifying potential impurities that may arise from the manufacturing process or from degradation over time.

General Approaches to Impurity Profiling in Sulfonic Acids:

Analytical TechniqueApplication in Impurity ProfilingPotential for this compound Analysis
High-Performance Liquid Chromatography (HPLC) A cornerstone for separating non-volatile and thermally labile compounds. It is widely used for purity testing and the separation of organic impurities. acs.orgHPLC, particularly in reverse-phase or ion-pair mode, would be a primary tool for separating this compound from its potential impurities.
Gas Chromatography (GC) Primarily used for the analysis of volatile organic compounds, including residual solvents from the synthesis process. acs.orgGC would be suitable for identifying and quantifying any volatile impurities or residual solvents in samples of this compound.
Mass Spectrometry (MS) Often coupled with chromatographic techniques (e.g., LC-MS, GC-MS), MS provides molecular weight and structural information, which is critical for the identification of unknown impurities. researchgate.netacs.orgHyphenated techniques like LC-MS/MS would be invaluable for the structural elucidation of any process-related impurities or degradation products of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the structural characterization of isolated impurities and for providing information on the overall purity of a sample. acs.orgNMR spectroscopy would be essential for confirming the structure of the main compound and for identifying and quantifying impurities, provided they are present at sufficient levels.
Capillary Electrophoresis (CE) Offers high separation efficiency and is particularly useful for the analysis of charged species like sulfonic acids and their structurally similar impurities. acs.orgCE could provide an alternative and complementary separation technique to HPLC for the purity analysis of this compound.

The degradation of sulfonic acids can be influenced by factors such as pH, temperature, and light exposure. Studies on related compounds suggest that the carbon-sulfur bond in alkyl sulfonic acids is generally stable under hydrothermal conditions, whereas aromatic sulfonic acids can be more susceptible to degradation. brandeis.edu The unsaturated nature of this compound introduces a reactive site that could be a focal point for degradation, potentially through oxidation or polymerization pathways. However, without specific studies, the degradation pathways for this compound remain theoretical.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic nature and predicting the spectroscopic characteristics of molecules.

Electronic Structure Analysis of the Compound

The electronic structure of 2-Methylpent-1-ene-1-sulfonic acid is characterized by the interplay between the electron-withdrawing sulfonic acid group (-SO₃H) and the π-system of the carbon-carbon double bond. The sulfonyl group is a strong σ- and π-electron withdrawing group, which significantly influences the electron density distribution across the molecule.

Quantum chemical calculations would likely reveal a polarization of the C=C double bond, with the C1 carbon atom (attached to the sulfonyl group) being more electrophilic and the C2 carbon atom being more nucleophilic. This is a consequence of the inductive effect of the highly electronegative oxygen atoms and the sulfur atom of the sulfonic acid moiety. The methyl group attached to the C2 carbon atom would exert a mild electron-donating effect through hyperconjugation, slightly counteracting the electron-withdrawing effect of the sulfonyl group on the double bond.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the C=C double bond, while the lowest unoccupied molecular orbital (LUMO) would likely be centered on the sulfonic acid group and the C1 carbon. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transitions.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the experimental identification and characterization of the compound.

Predicted Infrared (IR) Spectroscopy Data:

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, can provide theoretical vibrational frequencies. nih.gov These calculated frequencies are often scaled to better match experimental values.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Expected Intensity
O-H stretch (sulfonic acid)3200-2500Broad, Strong
C-H stretch (alkenyl)3100-3000Medium
C-H stretch (alkyl)2975-2850Medium-Strong
C=C stretch1650-1600Medium
S=O stretch (asymmetric)1350-1300Strong
S=O stretch (symmetric)1150-1100Strong
S-O stretch1000-950Strong

Note: This is a table of theoretically predicted values based on characteristic vibrational frequencies of similar functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data:

The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted using quantum chemical methods. The electron-withdrawing nature of the sulfonic acid group would significantly deshield the vinylic proton at the C1 position, leading to a downfield chemical shift.

Predicted ¹H NMR Chemical Shifts:

Proton Predicted Chemical Shift (ppm)
Vinylic H (on C1) 6.5 - 7.5
Methyl H (on C2) 1.8 - 2.2
Methylene (B1212753) H (on C3) 2.0 - 2.4
Methyl H (on C4) 0.9 - 1.2

Note: This is a table of theoretically predicted values based on typical chemical shifts of protons in similar chemical environments.

Predicted ¹³C NMR Chemical Shifts:

Carbon Atom Predicted Chemical Shift (ppm)
C1 (vinylic) 140 - 150
C2 (vinylic) 125 - 135
C3 (alkyl) 30 - 40
C4 (alkyl) 20 - 30

Note: This is a table of theoretically predicted values based on typical chemical shifts of carbons in similar chemical environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

Furthermore, the sulfonic acid group is a strong hydrogen bond donor and acceptor. In the condensed phase, significant intermolecular hydrogen bonding is expected, leading to the formation of dimers or larger aggregates. MD simulations can model these interactions and predict the radial distribution functions, which describe the probability of finding another molecule at a certain distance.

Studies on Solvent Effects and Solvation Dynamics

The properties and behavior of this compound will be highly dependent on the solvent environment. In polar protic solvents like water, the sulfonic acid group will readily deprotonate to form the sulfonate anion (2-methylpent-1-ene-1-sulfonate) and a hydronium ion. MD simulations can be used to study the solvation shell around the molecule, revealing the arrangement of solvent molecules and the dynamics of their interactions. researchgate.net The solvation of the sulfonate anion is expected to be strong, involving hydrogen bonding between the oxygen atoms of the sulfonate and the hydrogen atoms of the water molecules. In nonpolar solvents, the molecule would exist in its protonated form and would likely exhibit strong self-association through hydrogen bonding.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the addition of electrophiles to the double bond or nucleophilic attack at the sulfur atom can be studied. DFT calculations can be used to locate transition states and calculate activation barriers, providing a detailed understanding of the reaction pathways. researchgate.netbenthamdirect.com

Computational Elucidation of Transition States and Reaction Pathways

The investigation of reaction mechanisms involving this compound, such as its synthesis via sulfonation of 2-methylpent-1-ene or its participation in addition reactions, would heavily rely on computational quantum chemistry methods. Density Functional Theory (DFT) is a primary tool for elucidating transition states and mapping out reaction pathways.

Methodology:

Reactant, Product, and Transition State Optimization: Geometric optimization of the reactants (e.g., 2-methylpent-1-ene and a sulfonating agent), products (this compound), and any intermediates would be performed. Transition state (TS) structures, which represent the highest energy point along a reaction coordinate, are located using various algorithms (e.g., Berny algorithm, Synchronous Transit-Guided Quasi-Newton).

Frequency Analysis: Vibrational frequency calculations are crucial. For a stable molecule (reactant, product, intermediate), all calculated vibrational frequencies will be positive. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is confirmed, an IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, thus verifying that the located TS is the correct one for the reaction of interest.

Expected Insights for this compound:

For the sulfonation of 2-methylpent-1-ene, DFT calculations could differentiate between various potential mechanisms, such as a concerted pathway or a stepwise mechanism involving intermediates like carbocations or sulfur-containing zwitterions. The calculated activation energies (the energy difference between the reactants and the transition state) would reveal the most likely reaction pathway. For instance, a study on the amino-sulfonylation of alkenes using DFT has successfully elucidated the free energy profiles of plausible reaction pathways, identifying the rate-determining step. nih.govresearchgate.net Similar approaches would be invaluable for understanding the synthesis of this compound.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Prediction:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A high HOMO energy suggests a good nucleophile, while a low LUMO energy indicates a good electrophile. The HOMO-LUMO gap is a measure of the molecule's kinetic stability.

Global Reactivity Descriptors: Based on DFT calculations, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of a molecule's resistance to charge transfer and its ability to accept electrons.

Local Reactivity Descriptors: To predict where a reaction will occur on the molecule (regioselectivity), local reactivity descriptors such as Fukui functions or the dual descriptor are used. These indicate the most electrophilic and nucleophilic sites within the this compound molecule. For example, in an electrophilic attack on the double bond, these descriptors would predict whether the attack is more likely at C1 or C2.

Selectivity Prediction:

In reactions where multiple products can be formed, computational chemistry can predict the selectivity by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. For instance, in the addition of an unsymmetrical reagent to the double bond of this compound, DFT calculations could determine the relative energies of the transition states leading to the different regioisomers, thereby predicting the outcome in accordance with or deviation from Markovnikov's rule. Predictive models for site-selective reactions on various organic molecules, including olefins, have been developed using pKa calculations, which show a strong correlation between the calculated acidity and the experimentally observed deprotonation sites. nih.gov

Polymerization Simulation and Modeling

While specific polymerization simulations for this compound are not documented, molecular modeling techniques are well-established for predicting the behavior of polymers derived from similar sulfonated monomers like vinylsulfonic acid. dntb.gov.uaresearchgate.net

Prediction of Polymer Properties from Monomer Structure

Molecular dynamics (MD) simulations are a powerful tool for predicting the bulk properties of a polymer based on the structure of its monomer.

Methodology:

Force Field Parameterization: An accurate force field is essential for reliable MD simulations. This involves defining the potential energy functions for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic) for the atoms in the poly(this compound) chain.

Amorphous Cell Construction: A simulation box containing multiple polymer chains is constructed. The chains are initially placed randomly and then subjected to an equilibration procedure to achieve a realistic amorphous polymer structure.

Property Calculation: Once the system is equilibrated, various properties can be calculated by running the simulation for an extended period and averaging the data.

Predictable Properties:

Glass Transition Temperature (Tg): By simulating the cooling of the polymer melt and observing the change in properties like density or specific volume as a function of temperature, the Tg can be estimated.

Mechanical Properties: Stress-strain curves can be generated by applying a deformation to the simulation box and measuring the resulting stress, allowing for the calculation of Young's modulus, bulk modulus, and shear modulus. nih.gov

Solubility and Swelling: The interaction of the polymer with different solvents can be simulated to predict its solubility and swelling behavior. For a sulfonated polymer like this, its interaction with water would be of particular interest.

Ion Exchange Capacity and Proton Conductivity: For applications in areas like fuel cell membranes, MD simulations can provide insights into the distribution of sulfonic acid groups and the diffusion of ions (e.g., H₃O⁺) through the polymer matrix. dntb.gov.uamdpi.comresearchgate.net Studies on sulfonated poly(arylene ether sulfone)s have shown that the length of the side chain containing the sulfonic acid group plays a key role in the formation of microphase-separated morphologies, which in turn influences proton transport. dntb.gov.uamdpi.comresearchgate.net

Simulation of Chain Growth and Termination Processes

Kinetic Monte Carlo (KMC) simulations and other methods can be used to model the dynamic processes of polymerization.

Methodology:

Defining Elementary Steps: The simulation is based on a set of elementary reaction steps, including initiation, propagation, chain transfer, and termination (e.g., combination or disproportionation).

Assigning Probabilities: Each possible event is assigned a probability based on its rate constant. These rate constants can be estimated from experimental data or from quantum chemical calculations.

Simulation Algorithm: The KMC algorithm proceeds by randomly selecting an event to occur based on its probability and advancing the simulation time accordingly.

Insights from Simulation:

Molecular Weight Distribution (MWD): KMC simulations can predict the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymer. This is crucial as the MWD significantly affects the polymer's properties.

Polymer Microstructure: The simulation can track the sequence of monomer units, which is important for understanding the tacticity (isotactic, syndiotactic, atactic) of the polymer chain. For copolymers, the monomer sequence distribution can be predicted.

By applying these established computational techniques, a comprehensive theoretical understanding of the chemical and physical properties of this compound and its corresponding polymer can be achieved, guiding future experimental work and potential applications.

Broader Academic Implications and Future Research Directions

Potential for Biologically Relevant Applications (e.g., related to sulfonosphingolipids research methodologies)

While no direct biological applications of 2-methylpent-1-ene-1-sulfonic acid have been documented, its structural features—a vinylic sulfonic acid with an alkyl chain—suggest potential, albeit speculative, avenues for research, particularly in the context of sulfonosphingolipids (SLs). SLs are a class of sulfur-containing lipids found in the outer membrane of some bacteria. rsc.orgnih.govnih.govresearchgate.net These molecules play a role in intercellular signaling, such as the induction of multicellular-like rosette formation in choanoflagellates. rsc.orgnih.govnih.govresearchgate.net

The study of SLs and their biological activity often involves the synthesis of various structural analogs to probe structure-activity relationships. nih.govnih.govresearchgate.net Although structurally simpler than natural SLs, this compound could serve as a rudimentary mimic or a synthetic precursor for more complex analogs. The sulfonic acid headgroup is a key feature of SLs, and the hydrophobic alkyl tail, although shorter and branched in this case, provides an amphiphilic character.

Future research could explore the synthesis of derivatives of this compound that more closely resemble natural SLs. For instance, the vinyl group offers a reactive handle for further chemical modification. Additionally, studying the interaction of this simple sulfonated alkene with lipid bilayers or biological membranes could provide fundamental insights into the behavior of the sulfonate group in a membrane environment. It is important to note that aliphatic and aromatic sulfonic acids have been shown to possess notable pharmacological activities. researchgate.net

Environmental Fate and Transport Studies (from a chemical research perspective)

The environmental fate and transport of this compound are currently uncharacterized. However, predictions can be made based on the behavior of other organosulfonate compounds, such as surfactants. The presence of a polar sulfonic acid group and a nonpolar alkyl chain gives the molecule amphiphilic properties, suggesting it could act as a surfactant.

The biodegradability of such a compound would be a key area of investigation. Studies on related surfactants like alkyl polyglucosides indicate that both the alkyl chain length and branching can influence the rate and pathway of degradation. nih.govresearchgate.net The branched nature of the pentyl group in this compound might lead to slower biodegradation compared to linear alkyl sulfonates.

Research into the environmental fate of this compound would likely involve:

Biodegradation studies: Assessing its susceptibility to microbial degradation under various environmental conditions (aerobic, anaerobic).

Sorption behavior: Investigating its tendency to adsorb to soil and sediment particles, which would be influenced by the interplay between the hydrophilic sulfonate group and the hydrophobic alkyl chain.

Toxicity assessments: Evaluating its potential impact on aquatic organisms.

Cross-Disciplinary Research with Materials Science and Engineering

The most promising areas for the application of this compound and its derivatives likely lie in materials science and engineering. The vinyl group is a polymerizable moiety, making this compound a potential functional monomer.

Polymer Electrolyte Membranes (PEMs) for Fuel Cells: Sulfonated polymers are extensively researched for their use as proton exchange membranes in fuel cells. researchgate.netacs.orgresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.govosti.gov The sulfonic acid groups provide proton conductivity, a critical property for PEMs. researchgate.netacs.orgresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.govosti.gov The incorporation of this compound as a comonomer in polymers like poly(arylene ether sulfone)s could enhance proton conductivity. mdpi.com The structure of the alkyl group may influence the morphology and water uptake of the resulting polymer membrane, which are crucial for fuel cell performance.

Ion-Exchange Resins: Vinylic sulfonic acids can be grafted onto polymer supports to create highly acidic ion-exchange resins. wikipedia.orgatamanchemicals.com These materials can be used as solid acid catalysts in various chemical reactions, offering advantages in terms of separation and reusability.

Development of Sustainable Synthesis and Processing Routes

The development of green and sustainable methods for the synthesis of this compound would be a critical area of future research. Current industrial production of related compounds like vinylsulfonic acid can involve harsh reagents and exothermic reactions. wikipedia.orgatamanchemicals.com

Potential sustainable synthesis strategies could include:

Direct C-H functionalization: Developing catalytic methods to directly sulfonate 2-methylpent-1-ene, avoiding the need for pre-functionalized starting materials.

Use of greener sulfonating agents: Exploring the use of milder and more environmentally benign sulfonating agents. Recent research has shown the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate for the synthesis of sulfonic acids under mild conditions. rsc.org

Electrochemical methods: Electrochemical synthesis offers a potentially cleaner route for producing sulfones and sulfonic acids. organic-chemistry.org

Visible-light photocatalysis: This emerging field in organic synthesis could provide mild and selective pathways for the synthesis of vinylic sulfones, which are precursors to sulfonic acids. acs.org

Purification processes, such as the use of ion-exchange resins for demetallation of sulfonate salts, can also be optimized for sustainability. google.com

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound is largely unexplored but can be inferred from the chemistry of vinylic sulfones and sulfonic acids. The molecule possesses two primary reactive sites: the carbon-carbon double bond and the sulfonic acid group.

Reactions of the Double Bond: The electron-withdrawing nature of the sulfonyl group makes the double bond susceptible to nucleophilic attack (Michael addition). researchgate.net This reactivity can be harnessed to synthesize a variety of derivatives. For example, reaction with thiols would yield thioether-substituted pentanesulfonic acids. The vinyl sulfone group is known to be more reactive towards thiols than acrylates, allowing for selective reactions. researchgate.net The double bond can also participate in cycloaddition reactions and could be a substrate for various metal-catalyzed cross-coupling reactions.

Derivatization of the Sulfonic Acid Group: The sulfonic acid can be converted into a range of functional groups, including:

Sulfonyl chlorides: These are versatile intermediates that can be reacted with amines to form sulfonamides or with alcohols to form sulfonate esters.

Sulfonamides: These derivatives have a wide range of biological activities and are present in many pharmaceutical compounds.

Sulfonate esters: These can be used as alkylating agents.

The combination of the vinylic and sulfonic acid functionalities offers a rich platform for creating a diverse library of new chemical entities with potentially interesting properties.

Advanced Functional Material Design Based on Derivatives

Building upon the unexplored reactivity, the design of advanced functional materials from derivatives of this compound is a significant future direction.

Table 1: Potential Functional Materials Derived from this compound

Material ClassPotential DerivativeKey Functional Group(s)Potential Application
Specialty Polymers Copolymers with acrylics or styrenicsSulfonic acid, alkyl chainDispersants, flocculants, coatings
Biomaterials Hydrogels from cross-linked polymersSulfonate, amide (from derivatization)Tissue engineering scaffolds, controlled release matrices
Catalysts Polymer-supported sulfonic acidsImmobilized sulfonic acidHeterogeneous acid catalysis
Sensors Polymers with functionalized sulfonamidesSulfonamide-metal complexesChemical sensors
Surfactants Sulfonate esters with long-chain alcoholsSulfonate ester, long alkyl chainEmulsifiers, wetting agents

The ability to tailor the properties of polymers and materials by incorporating this functional monomer or its derivatives is a key advantage. rsc.orgresearchgate.net For example, by copolymerizing this compound with other monomers, it is possible to precisely control properties such as hydrophilicity, ion-exchange capacity, and mechanical strength. The development of block copolymers could lead to materials with well-defined nanostructures, which is particularly relevant for applications like PEMs. semanticscholar.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Methylpent-1-ene-1-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Sulfonic acids are typically synthesized via sulfonation of alkenes using reagents like sulfur trioxide or chlorosulfonic acid. For 2-methylpent-1-ene derivatives, controlled addition of sulfonating agents under anhydrous conditions (e.g., in dichloromethane at 0–5°C) minimizes side reactions like polymerization . Post-synthesis, neutralization with sodium hydroxide yields the sodium salt (CAS 1561-92-8), which is stable for storage . Yield optimization requires monitoring stoichiometry and quenching excess reagents with ice-cold water. Purity is assessed via ion chromatography or titration .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : 1^1H and 13^13C NMR identify alkyl chain geometry and sulfonic group position.
  • FT-IR : Peaks at 1040–1100 cm1^{-1} confirm sulfonate (SO3_3^-) stretching .
  • DFT Calculations : Predict electronic distribution and acidity (pKa ~1–2 for sulfonic acids) using Gaussian or ORCA software .
  • X-ray Crystallography : Resolves crystal structure if sodium salt derivatives are crystallizable .

Q. What are the stability considerations for handling and storing this compound in aqueous vs. anhydrous environments?

  • Methodological Answer : The sodium salt form (CAS 1561-92-8) is hygroscopic and stable at room temperature in dry, sealed containers. In aqueous solutions, hydrolysis is negligible below pH 10. Avoid prolonged exposure to light or temperatures >40°C to prevent decomposition. For long-term storage, lyophilize aqueous solutions and store under inert gas .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonation vs. polymerization) affect the scalability of this compound synthesis?

  • Methodological Answer : Alkene sulfonation competes with cationic polymerization due to the electrophilic nature of sulfonating agents. To suppress polymerization:

  • Use low temperatures (0–5°C) and dilute reactant concentrations.
  • Add inhibitors like hydroquinone or tert-butylcatechol (0.1–0.5 wt%) .
  • Monitor reaction kinetics via in situ Raman spectroscopy to detect early polymerization signs . Scalability requires continuous-flow reactors to maintain temperature control and mixing efficiency.

Q. What computational models predict the transport properties of this compound in ion-exchange membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations and coarse-grained models correlate sulfonic acid group density with proton conductivity. Key parameters:

  • Water Uptake : Simulate hydration shells around SO3_3^- groups using LAMMPS or GROMACS .
  • Ion Mobility : Calculate diffusion coefficients via Einstein’s relation in hydrated membranes .
  • Validate models against experimental conductivity data (e.g., electrochemical impedance spectroscopy) .

Q. How can researchers resolve contradictions in reported degradation mechanisms of sulfonic acid derivatives under oxidative stress?

  • Methodological Answer : Conflicting degradation pathways (e.g., radical vs. acid-catalyzed mechanisms) require:

  • Isotopic Labeling : Use 18^{18}O-labeled water or D2_2O to track oxygen incorporation during oxidation .
  • Electron Spin Resonance (ESR) : Detect transient radicals in Fenton reaction conditions (Fe2+^{2+}/H2_2O2_2) .
  • Systematic Review Frameworks : Apply PRISMA guidelines to assess bias in literature (e.g., exclusion of low-pH studies) .

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